molecular formula C17H17FN2O2 B6047802 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide

2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B6047802
M. Wt: 300.33 g/mol
InChI Key: DNNFBVBEQORSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide, also known as FMME, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic properties. FMME is a member of the benzamide family and is a derivative of N-(2-methylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxamide.

Mechanism of Action

The exact mechanism of action of 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the epigenetic regulation of gene expression. By inhibiting HDACs, 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide may be able to prevent the expression of genes that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to have a variety of biochemical and physiological effects in scientific research studies. In addition to its anticancer and anti-inflammatory properties, 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide is its high potency and selectivity for cancer cells. This makes it a promising candidate for cancer treatment, as it may be able to target cancer cells while leaving healthy cells unharmed. However, one limitation of 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide. One area of interest is its potential as a combination therapy with other anticancer agents. 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to enhance the anticancer effects of certain chemotherapy drugs, such as paclitaxel and doxorubicin. Additionally, further research is needed to better understand the mechanism of action of 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide and to optimize its pharmacokinetic properties for in vivo use. Finally, 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide may have potential as a therapeutic agent for other diseases besides cancer, such as inflammatory disorders.

Synthesis Methods

The synthesis of 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-fluorobenzoyl chloride with N-methyl-N-(2-methylphenyl)amine in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to form 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential therapeutic properties in various scientific research studies. One of the main areas of interest is its potential as an anticancer agent. 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast and lung cancer cell lines. Additionally, 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-fluoro-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11-7-3-6-10-15(11)20-16(21)12(2)19-17(22)13-8-4-5-9-14(13)18/h3-10,12H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNFBVBEQORSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-{1-[(2-methylphenyl)amino]-1-oxopropan-2-yl}benzamide

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